molecular formula C19H18N4O3S B2738992 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897475-95-5

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2738992
CAS No.: 897475-95-5
M. Wt: 382.44
InChI Key: RCPFQQWFFDHZEP-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 2-nitrobenzoyl group. The benzothiazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The piperazine linker may improve solubility and modulate pharmacokinetic properties compared to simpler benzothiazole derivatives .

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-5-4-8-16-17(13)20-19(27-16)22-11-9-21(10-12-22)18(24)14-6-2-3-7-15(14)23(25)26/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFQQWFFDHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibit potent anticancer activity. The primary mechanisms include:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This action is particularly effective against multidrug-resistant cancer cells.

Key Findings on Anticancer Activity

Study TypeFindings
In VitroPotent inhibition of tubulin polymerization observed in various cancer cell lines.
In VivoSignificant tumor reduction in xenograft models with minimal toxicity at therapeutic doses.

Case Studies

  • Prostate Cancer Treatment :
    • A study evaluated the efficacy of a structurally similar compound in treating prostate cancer. Results showed a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg.
    • The compound's ability to circumvent P-glycoprotein-mediated drug resistance was highlighted as a significant advantage.
  • Melanoma Treatment :
    • Another study focused on melanoma treatment using related benzothiazole derivatives. These compounds demonstrated substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.

Antimicrobial Activity

Similar compounds have shown significant antibacterial and antifungal activity. The mechanism of action typically involves:

  • Interference with Biochemical Pathways : The compound may disrupt essential biochemical processes in bacteria and fungi, leading to cell death.

Summary of Antimicrobial Activity

Target OrganismActivity
BacteriaEffective against various strains, demonstrating significant inhibition of growth.
FungiExhibited antifungal properties in laboratory settings, indicating potential for therapeutic use.

Structure-Activity Relationship

The structure of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is crucial for its biological activity. Key structural features include:

FeatureDescription
Benzothiazole CoreEssential for biological activity due to its ability to interact with cellular targets.
Nitro GroupEnhances the compound's reactivity and potential interaction with biological macromolecules.
Piperazine MoietyProvides structural stability and influences pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Piperazine-Linked Benzothiazoles

  • Compound BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole): Exhibited MIC values of 15.62 µg/mL against Staphylococcus aureus and Candida albicans. The azepan-1-yl group (7-membered ring) demonstrated superior antibacterial activity compared to smaller cyclic amines like pyrrolidine (5-membered) .
  • Compound BZ7 (2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole): Showed MIC of 31.25 µg/mL against Pseudomonas aeruginosa, highlighting the role of steric hindrance (methyl groups) in enhancing gram-negative activity .
  • However, direct antimicrobial data for the target compound are unavailable in the provided evidence.

B. Aryl-Substituted Benzothiazoles

  • Compound 3e (2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole): The chloro substituent increases lipophilicity, which may enhance membrane permeability compared to the nitro group in the target compound .
Pharmacokinetic and Structural Insights
  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide : The acetamide linker and methylpiperazine improve water solubility compared to the nitrobenzoyl-piperazine group in the target compound. This difference may influence bioavailability and metabolic stability .
  • 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole: Halogen substituents (Cl, F) increase molecular weight (361.9 g/mol) and logP (4.9), suggesting higher lipophilicity than the target compound (nitro group reduces logP) .

Data Tables

Table 2: Computed Properties of Piperazine-Linked Benzothiazoles
Property Target Compound (Estimated) 2-[4-(2-Cl-6-F-benzyl)piperazino]-benzothiazole
Molecular Weight ~380–400 g/mol 361.9 g/mol
logP (XLogP3) ~3.5–4.0 4.9
Polar Surface Area ~80–90 Ų 47.6 Ų
Rotatable Bonds 4–5 3

Key Research Findings

Piperazine Linkers: Piperazine-substituted benzothiazoles generally exhibit enhanced solubility and tunable pharmacokinetics compared to non-polar analogs .

Antimicrobial Specificity : Bulky substituents (e.g., azepan-1-yl in BZ5) improve activity against gram-positive bacteria, while smaller groups favor gram-negative targets .

Biological Activity

4-Methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S. The structure incorporates a benzothiazole ring system, which is often linked to significant biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction
Compound BU-93712.45Cell cycle arrest
4-Methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazoleA549TBDTBD

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been assessed in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary tests indicate that 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits activity against various bacterial strains.

Case Studies and Research Findings

A recent study focused on the structure-activity relationship (SAR) of related benzothiazole compounds revealed that modifications at the piperazine moiety significantly influence biological activity. The introduction of nitro groups was found to enhance anticancer efficacy through increased lipophilicity and improved interaction with cellular targets.

Case Study:
In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed its role in promoting apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves sequential functionalization of the benzothiazole core, followed by coupling with a nitrobenzoyl-piperazine derivative. Key steps include:

  • Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with aldehydes under acidic conditions .
  • Piperazine coupling : Nucleophilic substitution or amidation reactions using activated intermediates (e.g., chloroacetyl or carbonyl chloride derivatives) .
  • Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF or DCM), and catalyst (e.g., triethylamine) to enhance regioselectivity and purity .
    • Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 7.2–8.5 ppm), piperazine methyl groups (δ 2.3–3.1 ppm), and nitrobenzoyl carbonyl (δ ~165 ppm) .
  • FT-IR : Identify key functional groups (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (MW calc. 395.43 g/mol) via ESI-MS .

Q. How does the nitro group at the 2-position of the benzoyl moiety influence the compound’s stability under varying pH conditions?

  • Analysis : The electron-withdrawing nitro group enhances electrophilicity but may reduce hydrolytic stability in basic conditions (pH > 10).
  • Method : Conduct accelerated stability studies in buffers (pH 2–12) at 40°C for 14 days, quantifying degradation via HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s biological activity across different cell lines?

  • Approach :

  • Dose-response profiling : Test activity in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to rule out assay variability .
  • Target engagement assays : Use CRISPR-Cas9 knockout models to validate hypothesized targets (e.g., kinase inhibition) .
  • Meta-analysis : Compare structural analogs (e.g., fluorobenzoyl or methylsulfonyl derivatives) to identify activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • SAR Insights :

  • Nitro group replacement : Substitute with trifluoromethyl or cyano groups to enhance metabolic stability while retaining electron-withdrawing effects .
  • Piperazine modifications : Introduce methyl or ethyl groups to modulate lipophilicity (logP) and blood-brain barrier permeability .
    • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like HDAC or PARP .

Q. What experimental designs are recommended to assess the compound’s potential off-target effects in vivo?

  • Protocols :

  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
  • Toxicogenomics : Perform RNA-seq on treated animal models to detect dysregulated pathways .
  • CYP450 inhibition assays : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can computational modeling elucidate the compound’s binding mode to enzymes like carbonic anhydrase IX?

  • Workflow :

  • Homology modeling : Generate enzyme structures from PDB templates (e.g., 3IAI) .
  • Molecular dynamics simulations : Simulate ligand-enzyme complexes (GROMACS) to assess binding stability and key residue interactions (e.g., Zn²⁺ coordination) .
  • Free energy calculations : Use MM-PBSA to quantify binding energy contributions from hydrophobic and electrostatic forces .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s anticancer activity?

  • Resolution :

  • Standardize assays : Use identical cell viability kits (e.g., MTT vs. resazurin) and incubation times .
  • Control for batch variability : Source compound from validated suppliers and confirm purity via elemental analysis .
  • Cross-validate : Compare results with structurally related compounds (e.g., 4-chlorobenzoyl derivatives) to identify outliers .

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